molecular formula C22H27N5O3S2 B12165809 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12165809
M. Wt: 473.6 g/mol
InChI Key: AQBKPVZAVRBXGD-VKAVYKQESA-N
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Description

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps One common approach is to start with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core

    Thiazolidinone Formation: The thiazolidinone ring can be synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Pyrido[1,2-a]pyrimidinone Core Formation: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound under acidic conditions.

    Piperazine Introduction: The final step involves the nucleophilic substitution of the pyrido[1,2-a]pyrimidinone core with a piperazine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound may be studied for its potential biological activities. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool for industrial applications.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar pyrido[1,2-a]pyrimidinone core but lacks the thiazolidinone and hydroxyethyl groups.

    4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar thiazolidinone ring but differs in the rest of its structure.

Uniqueness

The uniqueness of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a unique platform for the development of new compounds with diverse biological and industrial applications.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O3S2/c1-3-15(2)27-21(30)17(32-22(27)31)14-16-19(25-10-8-24(9-11-25)12-13-28)23-18-6-4-5-7-26(18)20(16)29/h4-7,14-15,28H,3,8-13H2,1-2H3/b17-14-

InChI Key

AQBKPVZAVRBXGD-VKAVYKQESA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Origin of Product

United States

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